molecular formula C18H25NO4S B1665499 ANILINE, p-(5-PHENYLPENTYLOXY)-, METHANESULFONATE CAS No. 101865-16-1

ANILINE, p-(5-PHENYLPENTYLOXY)-, METHANESULFONATE

Cat. No. B1665499
M. Wt: 351.5 g/mol
InChI Key: IOZMTNGOEBYEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, p-(5-phenylpentyloxy)-, methanesulfonate is a bioactive chemical.

Scientific Research Applications

Mild Pd-catalyzed N-arylation of Methanesulfonamide and Related Nucleophiles

  • Application: This study reports on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, avoiding genotoxic impurities arising from the reaction of aniline with methanesulfonyl chloride. This method is applied in the synthesis of dofetilide (Rosen et al., 2011).

Charge Transport and Dielectric Relaxation Processes in Aniline-based Oligomers

  • Application: This research synthesized aniline-based oligomers using p-benzoquinone and methanesulfonic acid, focusing on their electrical properties. The conductivity measurements and broadband dielectric spectroscopy reveal insights into the electrical characteristics of these oligomers (Mrlík et al., 2014).

Oxidation of Aniline and Its Impact on Conducting Polymer, Polyaniline

  • Application: Investigating the reaction between aniline and p-benzoquinone in methanesulfonic acid solutions, this study contributes to understanding the preparation of the conducting polymer, polyaniline. The research excludes the formation of polyaniline in this reaction, focusing instead on the molecular structure and conductivity of the resulting products (Stejskal et al., 2014).

Effect of Ortho-Substituents on Methanesulfonic Acid Derivative of Substituted Aniline

  • Application: This study explores the formation and hydrolysis rates of methanesulfonic acid derivatives of various anilines. It offers insights into the intermediate structure of reversible MSD reactions, contributing to chemical synthesis and understanding of reaction dynamics (Kurono et al., 1975).

properties

CAS RN

101865-16-1

Product Name

ANILINE, p-(5-PHENYLPENTYLOXY)-, METHANESULFONATE

Molecular Formula

C18H25NO4S

Molecular Weight

351.5 g/mol

IUPAC Name

methanesulfonate;[4-(5-phenylpentoxy)phenyl]azanium

InChI

InChI=1S/C17H21NO.CH4O3S/c18-16-10-12-17(13-11-16)19-14-6-2-5-9-15-7-3-1-4-8-15;1-5(2,3)4/h1,3-4,7-8,10-13H,2,5-6,9,14,18H2;1H3,(H,2,3,4)

InChI Key

IOZMTNGOEBYEPS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)[NH3+]

Canonical SMILES

CS(=O)(=O)[O-].C1=CC=C(C=C1)CCCCCOC2=CC=C(C=C2)[NH3+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, p-(5-phenylpentyloxy)-, methanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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